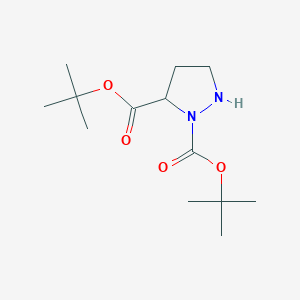
Di-tert-butyl pyrazolidine-1,5-dicarboxylate
Katalognummer B8440274
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: CEJZYYSRCDOBOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US08901119B2
Procedure details


Di-tert-butyl 4,5-dihydropyrazole-1,5-dicarboxylate (12.65 g, 46.8 mmol) was dissolved in acetic acid (69.2 ml), and the solution was cooled in a water bath. Sodium cyanoborohydride (5.88 g, 94 mmol) was added portionwise under N2. The reaction was stirred at 25° C. for 5 hrs. The solvent was then removed under reduced pressure to give a residue. The residue was diluted with EtOAc (150 mL), and Na2CO3 (sat.) (100 mL) was cautiously added to the solution. The layers were separated and the aq. solution was extracted with EtOAc (2×30 mL), and the organics were dried over Na2SO4. The solvent was removed under reduced pressure to give the crude product di-tert-butyl pyrazolidine-1,5-dicarboxylate (12.74 g) as light yellow oil, which was used directly in the next step.
Name
Di-tert-butyl 4,5-dihydropyrazole-1,5-dicarboxylate
Quantity
12.65 g
Type
reactant
Reaction Step One





Name

Identifiers


|
REACTION_CXSMILES
|
[N:1]1([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:5]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:4][CH:3]=[N:2]1.C([BH3-])#N.[Na+]>C(O)(=O)C.CCOC(C)=O.C([O-])([O-])=O.[Na+].[Na+]>[N:1]1([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH:5]([C:6]([O:8][C:9]([CH3:11])([CH3:12])[CH3:10])=[O:7])[CH2:4][CH2:3][NH:2]1 |f:1.2,5.6.7|
|
Inputs


Step One
|
Name
|
Di-tert-butyl 4,5-dihydropyrazole-1,5-dicarboxylate
|
|
Quantity
|
12.65 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(N=CCC1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
69.2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
5.88 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 25° C. for 5 hrs
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled in a water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was cautiously added to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aq. solution was extracted with EtOAc (2×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organics were dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(NCCC1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.74 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
